Chelation Thermodynamics: Al³⁺ Stability Constant Relative to Acetohydroxamic Acid
Hexanohydroxamic acid (Hha) exhibits a measurable difference in chelate stability with Al³⁺ compared to acetohydroxamic acid (Aha), a widely used benchmark hydroxamate. In pH-metric studies (0.2 M KCl, 25 °C), the stability constant for the [Al(Hha)]²⁺ complex is higher than that of [Al(Aha)]²⁺, reflecting the influence of the longer alkyl chain on the metal coordination environment [1]. This quantifiable variation underscores that the six-carbon acyl moiety is not functionally silent; it directly modulates thermodynamic stability, which is critical for applications requiring precise metal-ion affinity, such as in analytical separations or industrial flotation processes [1].
| Evidence Dimension | Stability constant (log β₁₁₀) of Al³⁺ complex |
|---|---|
| Target Compound Data | Hexanohydroxamic acid (Hha): log β₁₁₀ ≈ 8.2 (estimated from comparative pH-metric data) |
| Comparator Or Baseline | Acetohydroxamic acid (Aha): log β₁₁₀ ≈ 7.9 |
| Quantified Difference | Δlog β₁₁₀ ≈ +0.3 (higher stability for Hha) |
| Conditions | Aqueous solution, 0.2 M KCl, 25 °C, pH-metric titration |
Why This Matters
The higher stability constant for Al³⁺ binding directly impacts metal extraction efficiency and selectivity, providing a performance-based justification for choosing hexanohydroxamic acid over acetohydroxamic acid in aluminum-related applications.
- [1] Farkas, E.; Enyedy, É. A.; Csóka, H. Some factors affecting metal ion–monohydroxamate interactions in aqueous solution. Journal of Inorganic Biochemistry, 2000, 79(1–4), 205–211. View Source
